molecular formula C22H45Cl3Si B1217088 Docosyltrichlorosilane CAS No. 7325-84-0

Docosyltrichlorosilane

Cat. No. B1217088
CAS RN: 7325-84-0
M. Wt: 444 g/mol
InChI Key: ADBSXCRGUFFLBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of docosyltrichlorosilane involves the reaction of silicon compounds with alkyl or aryl groups, where trichlorosilane compounds play a crucial role. For example, the formation of poly(phenylsilsesquioxane) through the hydrolysis of phenyltrichlorosilane, followed by condensation, highlights a related synthesis pathway that provides insights into the formation mechanisms of similar silane compounds (Yamamoto et al., 2004).

Molecular Structure Analysis

The molecular structure of docosyltrichlorosilane and related compounds is characterized by the presence of long alkyl chains attached to a silicon atom, which is also bonded to chlorine atoms. The analysis of these structures through techniques like scanning electron microscopy and atomic force microscopy has shown that such compounds can form closely packed and highly oriented thin films on substrates, indicating their potential for creating ordered surface coatings (Finnie et al., 2000).

Chemical Reactions and Properties

Docosyltrichlorosilane participates in various chemical reactions, including hydrolysis and condensation, which are fundamental for the formation of self-assembled monolayers and the synthesis of complex siloxane polymers. The hydrolysis–condensation reaction of phenyltrichlorosilane, a related compound, under different HCl concentrations, for example, significantly impacts the yield and formation of specific geometric isomers, demonstrating the intricate relationship between reaction conditions and product formation (Petrova et al., 2021).

Physical Properties Analysis

The physical properties of docosyltrichlorosilane, such as its ability to form thin films on various substrates, are crucial for its applications in materials science. The deposition of thin films by contact printing and their subsequent characterization have shown that these films exhibit both similarities and differences to those derived from other organosilicon compounds, such as octadecyltrichlorosilane. This analysis provides valuable information on the packing density, orientation, and stability of the formed monolayers (Finnie et al., 2000).

Chemical Properties Analysis

The chemical properties of docosyltrichlorosilane, including reactivity and stability, are influenced by its structure and the presence of reactive chlorine atoms. These properties are essential for understanding its behavior in surface modifications and the formation of self-assembled monolayers. The study of related compounds, such as the synthesis and characterization of polyhedral octaphenylsilsesquioxane, provides insights into the reactivity and potential applications of docosyltrichlorosilane and similar organosilicon compounds (Rong-jie, 2005).

Scientific Research Applications

1. Thin-Film Layer Formation

Docosyltrichlorosilane (DTS) is effective in forming thin-film layers on substrates. A study demonstrated the deposition of DTS films on a Si(100) single-crystal substrate. These films, characterized by various techniques like ellipsometry and atomic force microscopy, exhibited properties similar to monolayers derived from octadecyltrichlorosilane (OTS), with a close-packed and highly oriented structure. This research suggests the potential of DTS in materials microfabrication, especially in creating thin, oriented layers on substrates (Finnie, Haasch, & Nuzzo, 2000).

2. Enhancing Thin-Film Transistor Performance

Docosyltrichlorosilane (DCTS) has been used to treat the SiO2 gate insulator of poly(3-hexylthiophene) thin-film transistors (TFTs). The treatment led to a correlation between mobility and surface free energy of the insulator, with lower surface free energy resulting in higher mobility. The DCTS-treated device showed improved field-effect mobility, on/off ratio, and threshold voltage, demonstrating its utility in enhancing the performance of thin-film transistors (Horii et al., 2009).

3. Impact on Organic Field-Effect Transistor Performance

The impact of DCTS as a self-assembled monolayer (SAM) on the electrical performance of organic field-effect transistors (OFETs) has been investigated. This study showed that the alkyl chain length of SAMs, such as DCTS, influences the crystalline phase of pentacene films, which in turn affects the OFET performance. In DCTS-treated OFETs, the field-effect mobility was found to be higher compared to other treatments, highlighting the importance of SAM properties in determining OFET performance (Park et al., 2021).

4. Gate Dielectric in Polymer Thin-Film Transistors

DCTS has been utilized as a gate dielectric in the manufacturing of polymer thin-film transistors (PTFTs). The densely packed DCTS monolayer acted as an efficient insulating barrier, enabling the PTFTs to operate with supply voltages of less than 2 V. This indicates the potential of DCTS in low-power applications and highlights its role as a suitable material for gate dielectrics in electronic devices (Park et al., 2005).

5. Phase Transition Studies

Research on phase transitions of organosilane monolayers, including docosyltrichlorosilane (DOTS), has been conducted. This study employed temperature-dependent grazing incidence X-ray diffraction to investigate the molecular aggregation states of DOTS monolayers and their phase transitions with temperature changes. The findings provide insights into the behavior of DOTS monolayers under varying thermal conditions, which is valuable for applications requiring thermal stability (Koga et al., 2007).

properties

IUPAC Name

trichloro(docosyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24)25/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBSXCRGUFFLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873269
Record name Trichlorodocosylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosyltrichlorosilane

CAS RN

7325-84-0
Record name Trichlorodocosylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7325-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichlorodocosyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichlorodocosyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichlorodocosylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosyltrichlorosilane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
SG Vilt, Z Leng, BD Booth, C McCabe… - The Journal of …, 2009 - ACS Publications
… investigated were n-hexyltrichlorosilane (C6), n-dodecyltrichlorosilane (C12), n-hexadecyltrichlorosilane (C16), n-octadecyltrichlorosilane (C18), and n-docosyltrichlorosilane (C22). …
Number of citations: 39 pubs.acs.org
Y Horii, M Ikawa, K Sakaguchi, M Chikamatsu… - Thin Solid Films, 2009 - Elsevier
We have investigated self-assembled monolayer (SAM) treatment on SiO 2 gate insulator of poly(3-hexylthiophene) (P3HT) thin-film transistor (TFT), and demonstrated a correlation …
Number of citations: 48 www.sciencedirect.com
T Koga, K Honda, S Sasaki, O Sakata, A Takahara - Langmuir, 2007 - ACS Publications
The phase transition of organosilane monolayers on Si-wafer substrate surfaces prepared from octadecyltrichlorosilane (OTS) or docosyltrichlorosilane (DOTS) was investigated on the …
Number of citations: 13 pubs.acs.org
KR Finnie, RG Nuzzo - Langmuir, 2001 - ACS Publications
We demonstrate a novel soft-lithography-based methodology for generating nanoscale structures on Si(100) substrates via wet chemical etching. The feature generation apparently …
Number of citations: 13 pubs.acs.org
KR Finnie, R Haasch, RG Nuzzo - Langmuir, 2000 - ACS Publications
Thin films of docosyltrichlorosilane (DTS) were deposited by contact printing on the native oxide surface of a Si(100) single-crystal substrate. The nature of these thin-film layers, as …
Number of citations: 81 pubs.acs.org
YD Park, DH Kim, Y Jang, M Hwang, JA Lim… - Applied Physics …, 2005 - pubs.aip.org
… the silicon substrate by applying a layer of docosyltrichlorosilane (DCTS). We show in this … The Si wafer was placed in a flask, and docosyltrichlorosilane (10 mM in toluene; DCTS) …
Number of citations: 96 pubs.aip.org
Y Koide, MW Such, R Basu, G Evmenenko, J Cui… - Langmuir, 2003 - ACS Publications
… Using the n-docosyltrichlorosilane (DTS) in hexane system as a model “ink”, we present here a full discussion of HμCP-derived monolayer microstructure and morphology as …
Number of citations: 78 pubs.acs.org
M Park, C Kang, S Park, H Jo, J Roh - ACS omega, 2021 - ACS Publications
… As shown in the figure, the SiO 2 surface is modified by both SAMs─decyltrichlorosilane (DTS) and docosyltrichlorosilane (DCTS). Both DTS and DCTS have similar chemical structures…
Number of citations: 2 pubs.acs.org
T Koga, S Sasaki, O Sakata… - 54th SPSJ Annual …, 2005 - kyushu-u.pure.elsevier.com
Phase transition behavior of docosyltrichlorosilane (DOTS) and octadecyltrichlorosilane (OTS) monolayers prepared on Si-wafer surface was investigated based on in plane grazing …
Number of citations: 0 kyushu-u.pure.elsevier.com
AM Caro, G Maes, G Borghs, CM Whelan - Microelectronic engineering, 2008 - Elsevier
Self-assembled monolayers (SAMs) are investigated as potential Cu diffusion barriers for application in back-end-of-line (BEOL) interconnections. A screening of SAMs derived from …
Number of citations: 53 www.sciencedirect.com

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